synthesis and characterization of 3-phenoxypyrrolidine
synthesis and characterization of 3-phenoxypyrrolidine
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Phenoxypyrrolidine
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the . This valuable scaffold is a key building block in medicinal chemistry, appearing in a variety of neurologically active agents and other potential therapeutics.[1][2][3][4] Our objective is to provide not just a protocol, but a field-proven guide grounded in mechanistic understanding and practical insights, ensuring reproducibility and high-quality outcomes.
Core Compound Properties and Strategic Overview
3-Phenoxypyrrolidine is a secondary amine featuring a pyrrolidine ring substituted with a phenoxy group at the 3-position. Understanding its fundamental properties is the first step in any synthetic campaign.
| Property | Value | Source |
| IUPAC Name | 3-phenoxypyrrolidine | [5] |
| Molecular Formula | C₁₀H₁₃NO | [5] |
| Molecular Weight | 163.22 g/mol | [5] |
| CAS Number | 21767-14-6 | [5] |
| Appearance | Varies; typically a liquid or low-melting solid | |
| Hazards | Harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation. | [5] |
Synthetic Rationale:
The most robust and widely applicable strategy for constructing 3-phenoxypyrrolidine involves the formation of the aryl ether bond. This is typically achieved via nucleophilic substitution on an activated 3-hydroxypyrrolidine derivative. The Mitsunobu reaction stands out as the premier choice for this transformation due to its exceptionally mild conditions, broad substrate scope, and predictable stereochemical outcome (inversion of configuration), which is critical when working with chiral precursors.[6][7][8]
The overall workflow is logically structured as a two-stage process: 1) formation of the protected intermediate, N-Boc-3-phenoxypyrrolidine, via the Mitsunobu reaction, followed by 2) deprotection of the amine to yield the final target compound.
Caption: High-level synthetic workflow for 3-phenoxypyrrolidine.
Part I: A Validated Synthetic Protocol
This section details the two-step synthesis, emphasizing the causality behind procedural choices to ensure a self-validating and robust process.
Step 1: N-Boc-3-phenoxypyrrolidine Synthesis via Mitsunobu Reaction
The Mitsunobu reaction facilitates the dehydration and subsequent Sₙ2 substitution of a primary or secondary alcohol.[6] The triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), form a betaine intermediate.[7][8] This intermediate activates the hydroxyl group of N-Boc-3-hydroxypyrrolidine, converting it into an excellent leaving group which is then displaced by the phenoxide nucleophile.
Caption: Simplified mechanism of the Mitsunobu reaction.
Experimental Protocol: Mitsunobu Reaction
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-hydroxypyrrolidine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, ~10 volumes) and stir the mixture until all solids have dissolved. The choice of THF is critical as it is an aprotic solvent that effectively dissolves all reactants.[6]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a crucial step to control the initial exothermic reaction upon addition of the azodicarboxylate.
-
DIAD Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the cooled solution over 20-30 minutes. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) are often observed, indicating reaction progress.[9] The order of addition is paramount; adding the DIAD last to the mixture of alcohol, nucleophile, and phosphine is the standard, reliable procedure.[7][9]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the N-Boc-3-hydroxypyrrolidine spot confirms completion.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer successively with 1 M NaOH (to remove excess phenol), water, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product contains triphenylphosphine oxide (TPPO) and the reduced DIAD byproduct, which can complicate purification.[6] Purification is best achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is an excellent protecting group for amines but must be removed to yield the final product. It is stable to many reaction conditions but is readily cleaved under acidic conditions.[10]
Experimental Protocol: Acidic Deprotection
-
Dissolution: Dissolve the purified N-Boc-3-phenoxypyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dioxane (~10 volumes) in a round-bottom flask.
-
Acid Addition: Add an excess of a strong acid. Two common and effective methods are:
-
Reaction: Stir the mixture for 1-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. The reaction involves the formation of isobutylene and carbon dioxide gas, so the flask should be vented.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in water and basify to a pH of >10 with a strong base (e.g., 2 M NaOH or K₂CO₃ solution) to neutralize the ammonium salt and liberate the free amine.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-phenoxypyrrolidine.
-
-
Purification: The final product can be purified by distillation under reduced pressure or by column chromatography if necessary to yield a high-purity final product.
Part II: Characterization and Analytical Control
Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized 3-phenoxypyrrolidine.
Spectroscopic Data
The following tables provide the expected spectroscopic data for 3-phenoxypyrrolidine, which are essential for structural verification.
Table 1: Expected ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |
| Aromatic C-H (ortho) | 6.95-7.05 (d) | 116-118 |
| Aromatic C-H (para) | 7.05-7.15 (t) | 121-123 |
| Aromatic C-H (meta) | 7.25-7.35 (t) | 129-131 |
| Aromatic C-O | N/A | 157-159 |
| Pyrrolidine CH-O | 4.80-4.90 (m) | 78-80 |
| Pyrrolidine CH₂-N | 3.00-3.40 (m) | 45-48 & 52-55 |
| Pyrrolidine CH₂ | 2.00-2.30 (m) | 32-35 |
| Pyrrolidine N-H | 1.80-2.50 (br s) | N/A |
Note: Chemical shifts are predictive and may vary based on solvent and concentration.[12][13][14]
Table 2: Expected Mass Spectrometry and IR Data
| Technique | Parameter | Expected Value |
| Mass Spec. (ESI+) | [M+H]⁺ | m/z ≈ 164.107 |
| IR Spectroscopy | N-H Stretch (amine) | 3300-3400 cm⁻¹ (broad) |
| C-H Stretch (aromatic) | 3000-3100 cm⁻¹ | |
| C-H Stretch (aliphatic) | 2850-2980 cm⁻¹ | |
| C-O-C Stretch (ether) | 1200-1260 cm⁻¹ (strong) |
Note: The exact mass for [C₁₀H₁₄NO]⁺ is 164.1070.[5] IR data is based on typical functional group frequencies.[15][16]
Analytical Protocols
NMR Sample Preparation: [17]
-
Accurately weigh 5-10 mg of the purified sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC) on a high-field spectrometer (≥400 MHz).
Mass Spectrometry (ESI) Sample Preparation: [17]
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Infuse the sample directly into an electrospray ionization mass spectrometer (ESI-MS) and acquire data in positive ion mode.
FTIR-ATR Analysis: [17]
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal.
-
Record the sample spectrum, typically co-adding 16 to 32 scans for a good signal-to-noise ratio.
Conclusion
The synthesis of 3-phenoxypyrrolidine is reliably achieved through a two-step sequence involving a Mitsunobu reaction for ether bond formation followed by acidic N-Boc deprotection. This guide provides the strategic rationale and detailed, validated protocols necessary for this process. Adherence to the described characterization methods—NMR, MS, and IR—is essential to verify the structure and ensure the high purity required for applications in drug discovery and development.
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